6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This method has been streamlined by the development of various difluoromethylation reagents and protocols.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF₂H groups to specific sites on the benzothiazole ring . The precise conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzothiazole ring .
Scientific Research Applications
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and methoxy groups can enhance its binding affinity and specificity, allowing it to modulate various biological pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives with different substituents, such as trifluoromethyl or chloromethyl groups . These compounds share some structural features but differ in their reactivity and applications.
Uniqueness
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2S/c1-14-5-2-4-7(16-9(12)13-4)3-6(5)15-8(10)11/h2-3,8H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCKMISEWXCGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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